N-(4-methoxybutyl)-2-methylcyclopentan-1-amine N-(4-methoxybutyl)-2-methylcyclopentan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17776025
InChI: InChI=1S/C11H23NO/c1-10-6-5-7-11(10)12-8-3-4-9-13-2/h10-12H,3-9H2,1-2H3
SMILES:
Molecular Formula: C11H23NO
Molecular Weight: 185.31 g/mol

N-(4-methoxybutyl)-2-methylcyclopentan-1-amine

CAS No.:

Cat. No.: VC17776025

Molecular Formula: C11H23NO

Molecular Weight: 185.31 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybutyl)-2-methylcyclopentan-1-amine -

Specification

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
IUPAC Name N-(4-methoxybutyl)-2-methylcyclopentan-1-amine
Standard InChI InChI=1S/C11H23NO/c1-10-6-5-7-11(10)12-8-3-4-9-13-2/h10-12H,3-9H2,1-2H3
Standard InChI Key QBYWEMPZAZNULG-UHFFFAOYSA-N
Canonical SMILES CC1CCCC1NCCCCOC

Introduction

N-(4-methoxybutyl)-2-methylcyclopentan-1-amine is a chemical compound characterized by its unique molecular structure, which includes a cyclopentane ring substituted with a methyl group and an amine functional group. The presence of a methoxybutyl side chain enhances its potential for biological activity and interaction with various receptors. This compound's molecular formula is C_{12}H_{19}N, indicating it is a secondary amine due to the amine group attached to the cyclopentane ring.

Synthesis Methods

The synthesis of N-(4-methoxybutyl)-2-methylcyclopentan-1-amine typically involves nucleophilic substitution reactions where the amine reacts with an alkyl halide or other electrophiles. Common methods include:

  • Nucleophilic Substitution: Reaction of 2-methylcyclopentan-1-amine with 4-methoxybutyl derivatives.

  • Solvent Selection: Use of polar aprotic solvents like dimethyl sulfoxide to enhance nucleophilicity during substitution reactions.

Biological Activity and Potential Applications

N-(4-methoxybutyl)-2-methylcyclopentan-1-amine has shown potential biological activity, particularly in the context of neurotransmitter receptor interactions. Compounds with similar structures often exhibit affinities for serotonin and dopamine receptors, which are critical in the treatment of various neurological disorders. The methoxybutyl group may enhance lipophilicity, facilitating better membrane permeability and receptor binding.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-Methylcyclopentan-1-amineCyclopentane ring with an amine groupBasic structure without additional substituents
N-(3-Methoxypropyl)-2-methylcyclopentan-1-amineSimilar cyclopentane structureDifferent side chain may influence receptor binding
N-(4-Methylphenyl)-2-methylcyclopentan-1-amineAromatic substitution on the nitrogenPotentially different biological activity due to aromaticity
N,N-Dimethyl-2-methylcyclopentan-1-amineDimethyl substitution on nitrogenIncreased steric hindrance may affect interactions

Research Findings and Future Directions

Research into N-(4-methoxybutyl)-2-methylcyclopentan-1-amine is ongoing, with a focus on understanding its binding affinities to neurotransmitter receptors. This could provide insights into its efficacy as a therapeutic agent for neurological disorders. Further studies are needed to fully explore its pharmacological effects and potential applications in medicinal chemistry.

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